Tyk2-IN-8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

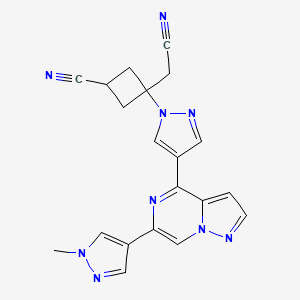

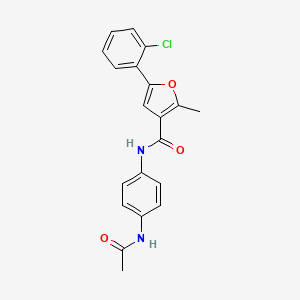

Tyk2-IN-8 is a selective Tyk-2 inhibitor . It has an IC50 of 5.7 nM for TYK2-JH2 and inhibits JAK1-JH1 with an IC50 of 3.0 nM . This compound can be used for the research of autoimmune diseases . Tyrosine kinase 2 (TYK2) is an enzyme that in humans is encoded by the TYK2 gene . It was the first member of the JAK family that was described and has been implicated in IFN-α, IL-6, IL-10, and IL-12 signaling .

Molecular Structure Analysis

This compound is a selective Tyk-2 inhibitor that binds to the pseudokinase JH2 (regulatory) domain of Tyk2 . This unique mechanism determines greater selectivity . The molecular weight of this compound is 425.46 .

Physical And Chemical Properties Analysis

This compound is a solid, off-white to gray compound . It has a molecular weight of 425.46 and a chemical formula of C20H19D3N8O3 . It is soluble in DMSO .

Scientific Research Applications

Therapeutic Potential in Autoimmune Diseases

Tyrosine kinase 2 (TYK2), as part of the JAK family of kinases, plays a crucial role in immune response mediation. Recent advancements in selective TYK2 inhibition have shown promise in treating autoimmune diseases. The increased interest and clinical trials in selective TYK2 inhibitors, such as Deucravacitinib for plaque psoriasis, highlight the potential of TYK2 targeting in autoimmune disease therapy (Gonzalez Lopez de Turiso & Guckian, 2022).

Role in Cancer Therapy

TYK2 is implicated in several aspects of cancer development and progression. TYK2 mutations and overexpression have been linked to various cancers, suggesting its role as an oncogene. The recent discovery of TYK2 activating mutants and fusion proteins in leukemic diseases has underlined TYK2's importance in cancer therapy. Inhibition of TYK2 has been proposed as a potential strategy for treating a range of cancers (Prutsch et al., 2018).

Impact on Cytokine Signaling and Immunological Functions

TYK2 is integral to cytokine signaling and immune regulation. Its association with cytokine receptors like IFN-alpha, IFN-beta, IL-6, and IL-10, among others, makes it a key player in T helper cell differentiation and function. TYK2's dysregulation can lead to autoimmune and chronic inflammatory diseases. Inhibition of TYK2 has shown promising results in the management of diseases like psoriasis and inflammatory bowel diseases (Muromoto et al., 2021).

Genomic and Proteomic Insights

Advancements in genomic and proteomic tools have identified TYK2 as a significant player in cancer metastases. Its role as a mediator in immune and inflammatory signaling, as well as its influence on cell growth, invasion, and apoptosis, makes TYK2 a critical target in cancer research. The exploration of TYK2 inhibitors in clinical settings for autoimmune diseases opens up potential therapeutic avenues in cancer treatments (Borcherding et al., 2021).

Implications in NK Cell Function and Tumor Surveillance

TYK2 plays a significant role in natural killer (NK) cell functionality, crucial for tumor surveillance. Research indicates that NK cell function, including their cytotoxic activity, partly depends on TYK2's enzymatic activity. This has implications for the development of TYK2 inhibitors as potential therapeutic agents in cancer therapy, as they might affect NK cell-mediated tumor surveillance (Prchal-Murphy et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(cyanomethyl)-3-[4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]pyrazol-1-yl]cyclobutane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N9/c1-27-11-15(9-24-27)17-13-28-18(2-5-23-28)19(26-17)16-10-25-29(12-16)20(3-4-21)6-14(7-20)8-22/h2,5,9-14H,3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLZTJWZDBFWDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2127109-84-4 |

Source

|

| Record name | Ropsacitinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2127109844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROPSACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5SOV7O0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)ethanamine;hydrochloride](/img/structure/B2821747.png)

![N-[1-(4-bromophenyl)sulfonyl-2,2-dichloroethenyl]benzamide](/img/structure/B2821751.png)

![N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2821754.png)

![1-[(4-Methylphenyl)methyl]pyrazolidin-3-one](/img/structure/B2821756.png)

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2821759.png)

![N-[(5-Chloro-3-ethylimidazol-4-yl)methyl]-N-(thiophen-3-ylmethyl)prop-2-enamide](/img/structure/B2821764.png)

![3-[[1-(Cyclopentylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2821766.png)

![Methyl 3-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2821769.png)